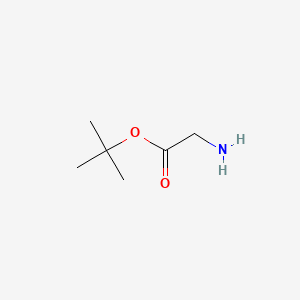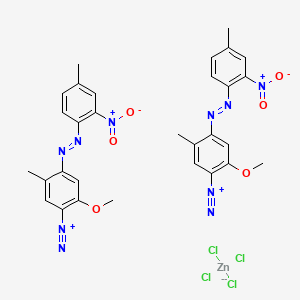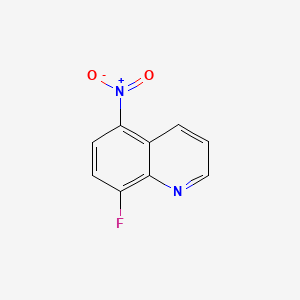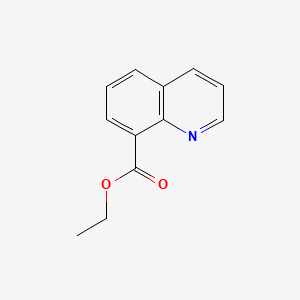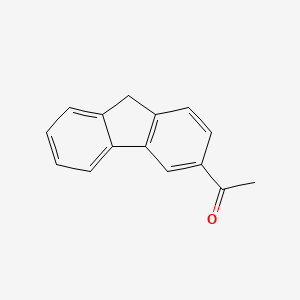
1-(9H-Fluoren-3-yl)-ethanone
説明
“1-(9H-Fluoren-3-yl)-ethanone”, also known as fluorenone, is an organic compound with the molecular formula C15H12O . It has a molecular weight of 208.255 g/mol .
Synthesis Analysis
The synthesis of “1-(9H-Fluoren-3-yl)-ethanone” and its derivatives has been reported in various studies . For instance, one study describes the preparation of lumefantrine, a dichlorobenzylidine derivative effective for the treatment of various types of malaria, which involves the use of “1-(9H-Fluoren-3-yl)-ethanone” in the synthesis process .
Molecular Structure Analysis
The molecular structure of “1-(9H-Fluoren-3-yl)-ethanone” consists of a fluorene core with an ethanone group attached to it . The compound is characterized by its planar structure and aromaticity, which are typical features of fluorene derivatives .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(9H-Fluoren-3-yl)-ethanone” are not detailed in the available literature, the compound’s fluorene core suggests that it may undergo reactions typical of aromatic compounds. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .
Physical And Chemical Properties Analysis
“1-(9H-Fluoren-3-yl)-ethanone” has a molecular weight of 208.255 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the available literature.
科学的研究の応用
Environmental Sensitivity in Material Science : A study developed a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibit strong blue-green fluorescence emission, making them suitable for applications in material science due to their pronounced emission spectra (Hussein, El Guesmi, & Ahmed, 2019).
Spectroscopic Analysis and Substituent Effects : Another research focused on the spectral group frequencies of some 2-bromo-1-(2-substituted 9H-fluorene-7-yl)ethanones. The effects of substituents on these compounds were examined, which is significant for understanding molecular interactions and reactivity (Thirunarayanan, 2013).
Photophysics and Molecular Arrangement : A study on 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone revealed different fluorescent colors and structures in crystal forms. This research provides insights into the solid-state fluorescence properties and molecular arrangement implications (Dong et al., 2012).
Catalysis in Organic Synthesis : A study described the use of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in a three-component reaction to synthesize 9H- furo[2,3-f]chromenes. This research is important in green chemistry and organic synthesis (Rostami-Charati et al., 2015).
Pharmaceutical Research and Drug Synthesis : The synthesis and characterization of a compound involving 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone was conducted. This research is pivotal in understanding the pharmacokinetics and potential biological applications of new molecules (Govindhan et al., 2017).
Improved Drug Manufacturing Processes : A paper discussed the improved manufacturing process for lumefantrine, part of the antimalarial drug Coartem, highlighting the significance of 1-(9H-Fluoren-3-yl)-ethanone derivatives in pharmaceutical manufacturing (Boehm et al., 2007).
Safety And Hazards
特性
IUPAC Name |
1-(9H-fluoren-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-10(16)11-6-7-13-8-12-4-2-3-5-14(12)15(13)9-11/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSABYBOSPVTETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971089 | |
| Record name | 1-(9H-Fluoren-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-fluoren-3-yl)ethanone | |
CAS RN |
55718-48-4 | |
| Record name | Ethanone, 1-(9H-fluoren-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055718484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Fluoren-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



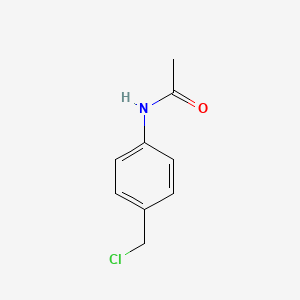
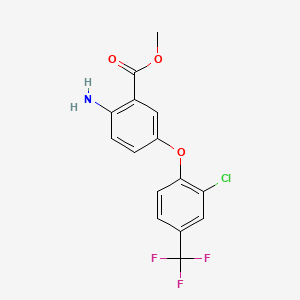
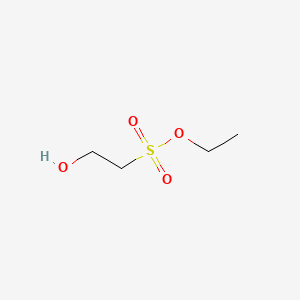
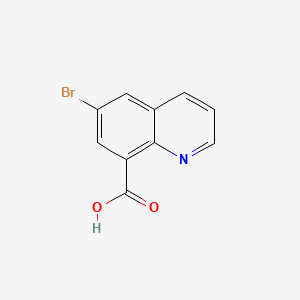
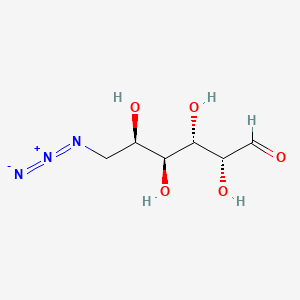
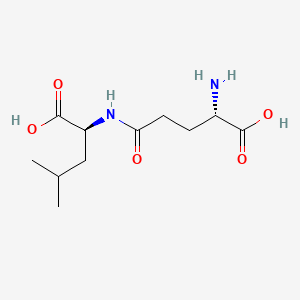
![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)
